molecular formula C11H15BrClNO B13251207 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13251207
M. Wt: 292.60 g/mol
InChI Key: UKXUJBXTJFAMOD-UHFFFAOYSA-N
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Description

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C11H15BrClNO. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to an amino alcohol structure. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzylamine with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the amino group to a different functional group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or aminated products.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with a simpler structure, lacking the bromine and chlorine substitutions.

    2-Bromo-4-chlorophenylmethanol: Another related compound with similar substituents but different functional groups.

Uniqueness

2-{[(2-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol is unique due to the combination of its amino alcohol structure with bromine and chlorine substitutions. This gives it distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

2-[(2-bromo-4-chlorophenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H15BrClNO/c1-11(2,7-15)14-6-8-3-4-9(13)5-10(8)12/h3-5,14-15H,6-7H2,1-2H3

InChI Key

UKXUJBXTJFAMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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